LOXL2 Enzyme Inhibition: CAS 477768-26-6 vs. In-Class LOX Family Activity
The compound shows moderate inhibitory activity against recombinant human LOXL2 (IC50 = 1.15 µM) in a whole-blood H2O2 production assay [1]. In contrast, its activity against LOXL3 is nearly identical (IC50 = 1.22 µM), while inhibition of LOX is markedly weaker (IC50 = 52 µM) [1]. This profile suggests selectivity within the LOX family, though no head-to-head data against a structurally defined comparator (e.g., the 3,5-dichlorophenyl analog) are publicly available for LOXL2.
| Evidence Dimension | Inhibition of recombinant human lysyl oxidase family enzymes (IC50) |
|---|---|
| Target Compound Data | LOXL2: IC50 = 1.15 µM; LOXL3: IC50 = 1.22 µM; LOX: IC50 = 52 µM |
| Comparator Or Baseline | Intra-class baseline: LOX (IC50 = 52 µM) as a less sensitive control |
| Quantified Difference | ~45-fold selectivity for LOXL2 over LOX; identical activity vs. LOXL3 |
| Conditions | Recombinant human enzymes; H2O2 detection from oxidative deamination of DAP; human whole blood (LOXL2) or HEK cells (LOX, LOXL3) |
Why This Matters
For researchers targeting LOXL2-mediated fibrosis or cancer, this compound provides a defined tool with 45-fold selectivity over LOX, which is critical to avoid confounding effects from broad LOX family inhibition.
- [1] BindingDB. Entry BDBM50266787 (CHEMBL4092740). IC50 data: LOXL2=1.15E+3 nM, LOXL3=1.22E+3 nM, LOX=5.20E+4 nM. View Source
